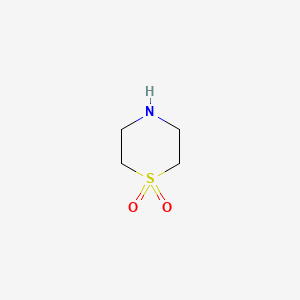

Thiomorpholine 1,1-dioxide

Description

The exact mass of the compound Thiomorpholine 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiomorpholine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiomorpholine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOVLWQBFFJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424427 | |

| Record name | Thiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39093-93-1 | |

| Record name | Thiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"thiomorpholine 1,1-dioxide chemical structure and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine 1,1-dioxide is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms, with the latter being in its highest oxidation state. This unique structural feature imparts a combination of stability and functionality that has made it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, IUPAC nomenclature, synthetic methodologies, and known biological activities of thiomorpholine 1,1-dioxide. Particular emphasis is placed on its role as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of inflammatory responses. While quantitative biological data for the parent compound is not widely available in the public domain, this guide presents data for some of its key derivatives to illustrate the therapeutic potential of this chemical family. Detailed experimental protocols for the synthesis of thiomorpholine 1,1-dioxide and its hydrochloride salt are provided, along with a representative scheme for its use as a synthetic building block.

Chemical Structure and Nomenclature

Thiomorpholine 1,1-dioxide is a heterocyclic compound with a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms. The sulfur atom is doubly bonded to two oxygen atoms, forming a sulfone group.

Chemical Structure:

Caption: 2D Chemical Structure of Thiomorpholine 1,1-dioxide.

IUPAC Name: thiomorpholine 1,1-dioxide

Synonyms:

Molecular Formula: C₄H₉NO₂S[1][2]

Molecular Weight: 135.18 g/mol [1][2]

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 68 - 71 °C | [2] |

| Boiling Point | 155 °C at 1 mmHg | [2] |

| Appearance | White to almost white crystalline powder | [2] |

Synthesis of Thiomorpholine 1,1-Dioxide

Several synthetic routes to thiomorpholine 1,1-dioxide have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: Oxidation of Thiomorpholine

This method involves the direct oxidation of thiomorpholine using a strong oxidizing agent such as hydrogen peroxide.

Caption: Workflow for the synthesis of thiomorpholine 1,1-dioxide via oxidation.

Detailed Methodology: To a flask, add sodium tungstate dihydrate (0.0066 g, 0.02 mmol), trioctylmethylammonium methyl sulfate (0.0093 g, 0.02 mmol), triphenylphosphine (0.0032 g, 0.02 mmol), and 30% hydrogen peroxide solution (5.7 g, 50 mmol). Vigorously stir the mixture at room temperature for 10 minutes. Add thiomorpholine (0.21 g, 2.0 mmol) to the mixture. Heat the reaction mixture to 50°C and stir for 2 hours. After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate (NaS₂O₃). Extract the product with ethyl acetate. Remove the solvent under reduced pressure, and purify the residue by column chromatography using 20% ethyl acetate in petroleum ether to yield thiomorpholine 1,1-dioxide.

Experimental Protocol 2: Deprotection of a Carbamate Precursor

This method involves the removal of a protecting group from a thiomorpholine-4-carboxylate precursor.

Detailed Methodology: Dissolve tert-butylthiomorpholine-4-carboxylate (5.8 g, 0.024 mol) in a mixture of dichloromethane (50 ml) and trifluoroacetic acid (70 ml). Stir the resulting mixture at 25°C for 5 hours, monitoring the reaction completion by TLC. Concentrate the mixture under reduced pressure. Add water (30 mL) to the residue and basify to a pH of 8.0 with an aqueous ammonia solution. Extract the product three times with dichloromethane (50 mL each). Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain thiomorpholine 1,1-dioxide.[4]

Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride

The hydrochloride salt is often preferred for its improved solubility and stability.

Detailed Methodology: Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) in a solvent mixture of 10% hydrochloric acid in methanol (20 mL) and tetrahydrofuran (20 mL). Slowly add concentrated hydrochloric acid (4.0 mL) to the reaction system while stirring at room temperature. Continue stirring at room temperature for 3 hours. After the reaction is complete, remove the solvent by concentration under reduced pressure. To the resulting solid, add methanol (20 mL), tetrahydrofuran (20 mL), and concentrated hydrochloric acid (4.0 mL), followed by water (10 mL) to ensure complete dissolution. Stir this solution at room temperature for 1 hour. Concentrate the solvent again under reduced pressure. Suspend the resulting crystals in methanol, filter, wash with methanol, and dry under ventilated conditions to give thiomorpholine 1,1-dioxide hydrochloride as colorless crystals.

Biological Activity and Mechanism of Action

Thiomorpholine 1,1-dioxide and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A primary mechanism underlying its anti-inflammatory properties is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Inhibition of the TLR4 Signaling Pathway

TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Thiomorpholine 1,1-dioxide has been shown to inhibit this pathway, thereby reducing the inflammatory response.

Caption: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of thiomorpholine 1,1-dioxide.

Quantitative Biological Data of Thiomorpholine Derivatives

Table 1: Antimicrobial Activity of a Thiomorpholine Derivative

| Microorganism | MIC (µg/mL) of 1-chloro-2-isocyanatoethane derivative |

| Staphylococcus aureus (ATCC 25923) | 64 |

Data extracted from a study on thiomorpholine derivatives, not the parent compound.[2]

It is important to note that in the same study, the thiomorpholine derivative showed no activity against the tested Gram-negative organisms.[2]

Applications in Organic Synthesis

Thiomorpholine 1,1-dioxide is a versatile building block for the synthesis of more complex, biologically active molecules. Its secondary amine can be readily functionalized, and the sulfone group can influence the chemical properties of the resulting compounds.

Use in the Synthesis of Antibacterial Agents

One notable application is in the synthesis of analogues of the antibiotic linezolid, where the morpholine ring is replaced by thiomorpholine 1,1-dioxide. This modification can alter the pharmacokinetic and pharmacodynamic properties of the drug.

Caption: General synthetic scheme for the utilization of thiomorpholine 1,1-dioxide as a building block.

Representative Experimental Protocol (General Procedure for N-Arylation): A detailed, specific protocol starting from thiomorpholine 1,1-dioxide for the synthesis of a linezolid analogue was not found in the reviewed literature. However, a general procedure for the N-arylation of similar heterocyclic amines is as follows:

To a reaction vessel containing a suitable solvent (e.g., toluene or dioxane), add thiomorpholine 1,1-dioxide, an aryl halide (e.g., aryl bromide or iodide) or an arylboronic acid, a palladium or copper catalyst (e.g., Pd₂(dba)₃ or CuI), a suitable ligand (e.g., a phosphine ligand for palladium catalysis), and a base (e.g., Cs₂CO₃ or K₃PO₄). The reaction mixture is typically heated under an inert atmosphere for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by filtration, extraction, and purification by column chromatography to yield the N-arylated product.

Conclusion

Thiomorpholine 1,1-dioxide is a chemically stable and synthetically versatile scaffold with significant potential in drug discovery and development. Its role as an inhibitor of the TLR4 signaling pathway highlights its promise as a lead structure for the development of novel anti-inflammatory agents. While quantitative biological data for the parent compound remains elusive in publicly available literature, the potent activities of its derivatives underscore the importance of this chemical motif. The synthetic protocols provided herein offer a foundation for researchers to access and further explore the chemical and biological properties of thiomorpholine 1,1-dioxide and its analogues. Future research focused on the quantitative biological evaluation of the parent compound and the development of novel synthetic methodologies for its functionalization will undoubtedly expand its applications in science and medicine.

References

- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

"physical and chemical properties of 1,4-thiazinane 1,1-dioxide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thiazinane 1,1-dioxide, also known as thiomorpholine 1,1-dioxide, is a saturated six-membered heterocyclic compound containing a sulfonamide functional group within its core structure. This versatile scaffold has garnered significant interest in medicinal chemistry and drug development due to its unique physicochemical properties and its utility as a key building block in the synthesis of a wide array of biologically active molecules. Its structural rigidity and the hydrogen bonding capabilities of the sulfonyl and amine groups contribute to its favorable interactions with biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4-thiazinane 1,1-dioxide, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating cellular signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 1,4-thiazinane 1,1-dioxide are summarized below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.

General Properties

| Property | Value |

| Chemical Name | 1,4-Thiazinane 1,1-dioxide |

| Synonyms | Thiomorpholine 1,1-dioxide |

| CAS Number | 39093-93-1 |

| Molecular Formula | C₄H₉NO₂S |

| Molecular Weight | 135.18 g/mol |

| Appearance | White to off-white crystalline powder |

Tabulated Physicochemical Data

The following table presents key quantitative physicochemical data for 1,4-thiazinane 1,1-dioxide, facilitating easy comparison and reference.

| Property | Value | Reference(s) |

| Melting Point | 68 - 71 °C | [1] |

| Boiling Point | 155 °C at 1 mmHg | [2] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [3] |

| pKa (Predicted) | 6.48 ± 0.20 |

Experimental Protocols

The synthesis of 1,4-thiazinane 1,1-dioxide can be achieved through several synthetic routes. The most common methods involve the oxidation of thiomorpholine or the deprotection of an N-protected 1,4-thiazinane 1,1-dioxide derivative.

Synthesis by Oxidation of Thiomorpholine

This protocol describes the synthesis of 1,4-thiazinane 1,1-dioxide via the oxidation of thiomorpholine using hydrogen peroxide.

Workflow for Oxidation of Thiomorpholine

Caption: Oxidation of thiomorpholine to 1,4-thiazinane 1,1-dioxide.

Materials:

-

Thiomorpholine

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Dichloromethane

-

Cyclohexane

Procedure:

-

Dissolve thiomorpholine in acetic acid.

-

Slowly add a 30% hydrogen peroxide solution to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 48 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Recrystallize the resulting solid from a dichloromethane-cyclohexane solvent system to yield pure 1,4-thiazinane 1,1-dioxide.

Synthesis via Deprotection of N-Boc-1,4-thiazinane 1,1-dioxide

This method involves the removal of a tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of the corresponding protected 1,4-thiazinane 1,1-dioxide.

Workflow for Deprotection of N-Boc-1,4-thiazinane 1,1-dioxide

Caption: Synthesis via deprotection of the N-Boc derivative.

Materials:

-

tert-Butyl thiomorpholine-4-carboxylate 1,1-dioxide (N-Boc-1,4-thiazinane 1,1-dioxide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Aqueous ammonia solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and basify to a pH of 8.0 with an aqueous ammonia solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,4-thiazinane 1,1-dioxide.

Reactivity and Biological Significance

1,4-Thiazinane 1,1-dioxide serves as a versatile intermediate in organic synthesis, primarily acting as a nucleophile through its secondary amine.[2] This reactivity allows for the introduction of various substituents at the nitrogen atom, leading to a diverse library of derivatives with potential pharmacological activities.

Chemical Reactivity

The presence of the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen atom compared to thiomorpholine. However, the nitrogen remains sufficiently nucleophilic to react with a range of electrophiles, including alkyl halides, acyl chlorides, and isocyanates. These reactions are fundamental to the use of 1,4-thiazinane 1,1-dioxide as a scaffold in medicinal chemistry.

Biological Activity and Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways of the parent 1,4-thiazinane 1,1-dioxide are not extensively characterized, derivatives of the broader thiazine class have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4]

One report suggests that 1,4-thiazinane 1,1-dioxide may exhibit anti-inflammatory properties through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key pattern recognition receptor of the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.

Potential TLR4 Signaling Pathway Inhibition

Caption: A potential mechanism of action via inhibition of the TLR4 signaling pathway.

The diagram above illustrates a simplified representation of the MyD88-dependent TLR4 signaling cascade. Inhibition of this pathway by molecules such as 1,4-thiazinane 1,1-dioxide could potentially reduce the inflammatory response, making it a scaffold of interest for the development of novel anti-inflammatory agents.[1] It is important to note that further research is required to definitively establish and characterize this mechanism of action for 1,4-thiazinane 1,1-dioxide and its derivatives.

Applications in Drug Development

The structural features of 1,4-thiazinane 1,1-dioxide make it an attractive starting point for the design of new therapeutic agents. Its use as a key intermediate has been noted in the development of anti-inflammatory and analgesic drugs.[3] The ability to readily modify the scaffold allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Conclusion

1,4-Thiazinane 1,1-dioxide is a heterocyclic compound with a well-defined set of physical and chemical properties that make it a valuable tool for chemical and pharmaceutical research. While detailed experimental spectral and crystallographic data are not widely available, established synthetic protocols allow for its reliable preparation. The potential for this scaffold to serve as a basis for the development of novel therapeutics, possibly through the modulation of inflammatory pathways such as TLR4 signaling, warrants further investigation. This guide provides a foundational understanding of 1,4-thiazinane 1,1-dioxide for scientists and researchers aiming to leverage its properties in their work.

References

An In-depth Technical Guide to Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine 1,1-dioxide, with the Chemical Abstracts Service (CAS) registry number 39093-93-1, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Structurally, it is a saturated six-membered ring containing a nitrogen atom and a sulfur atom, where the sulfur is oxidized to a sulfone group. This modification enhances the compound's polarity and potential for hydrogen bonding, making it a valuable scaffold and building block in the synthesis of novel therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and experimental protocols related to thiomorpholine 1,1-dioxide.

Physicochemical and Spectroscopic Data

While detailed spectroscopic data such as NMR and IR peak assignments are not widely available in the public domain and are typically provided with commercial samples, the fundamental physicochemical properties of thiomorpholine 1,1-dioxide have been reported.

Table 1: Physicochemical Properties of Thiomorpholine 1,1-dioxide

| Property | Value | Reference(s) |

| CAS Number | 39093-93-1 | [1] |

| Molecular Formula | C4H9NO2S | [1] |

| Molecular Weight | 135.19 g/mol | [1] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 155 °C at 1 mmHg | [4] |

| Solubility | Soluble in water, DMSO, and Methanol | [3] |

| pKa | 6.48 ± 0.20 (Predicted) | [3] |

| SMILES | C1CS(=O)(=O)CCN1 | [1] |

Note: Spectroscopic data (1H NMR, 13C NMR, IR, Mass Spectrometry) are best obtained from the certificate of analysis provided by a commercial supplier.

Synthesis and Experimental Protocols

The synthesis of thiomorpholine 1,1-dioxide typically involves the oxidation of a thiomorpholine precursor. Below are detailed experimental protocols for two common synthetic routes.

Synthesis via Oxidation with Potassium Permanganate

This method involves the oxidation of an N-protected thiomorpholine, followed by deprotection to yield the hydrochloride salt, which can then be neutralized.

Experimental Protocol:

-

Amino-protection of Thiomorpholine: React thiomorpholine with a suitable protecting group (e.g., tert-butoxycarbonyl anhydride) to form the N-protected thiomorpholine.

-

Oxidation: Dissolve the N-protected thiomorpholine in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone). Cool the solution in an ice bath.

-

Add a solution of potassium permanganate dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess potassium permanganate by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the reaction mixture to remove the manganese dioxide and wash the filter cake with the organic solvent.

-

Deprotection and Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvent. Add hydrochloric acid to the aqueous residue to facilitate the removal of the protecting group and precipitate the hydrochloride salt of thiomorpholine 1,1-dioxide.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield thiomorpholine 1,1-dioxide hydrochloride.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) until the pH is approximately 8. The free base can then be extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and concentrated to give pure thiomorpholine 1,1-dioxide.

Synthesis via Oxidation with Hydrogen Peroxide

This method provides a cleaner alternative to potassium permanganate, often with easier work-up.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve thiomorpholine in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Oxidation: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide dropwise. The reaction may be exothermic and may require cooling to maintain a temperature between 20-30 °C.

-

After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully add a quenching agent like sodium sulfite to destroy any excess hydrogen peroxide.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure thiomorpholine 1,1-dioxide.

Biological Activity and Mechanism of Action

Thiomorpholine 1,1-dioxide and its derivatives have been investigated for a variety of biological activities. While specific quantitative data for the parent compound is limited in publicly available literature, its derivatives have shown promise in several therapeutic areas.

Anti-inflammatory Activity

One of the key reported mechanisms for the anti-inflammatory effects of thiomorpholine 1,1-dioxide is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a crucial receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines.

The activation of TLR4 initiates a downstream signaling cascade that can be broadly divided into two pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway is initiated from the endosome after internalization of the TLR4 complex and leads to the activation of IRF3 and the production of type I interferons.

Below is a diagram illustrating the key components of the TLR4 signaling pathway.

Antimicrobial Activity

Table 2: Illustrative Antimicrobial Activity of a Thiomorpholine 1,1-dioxide Derivative

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 44 | [2] |

| Escherichia coli | 55 | [2] |

| Pseudomonas aeruginosa | 200 | [2] |

Note: The data presented is for a derivative and not the parent compound (CAS 39093-93-1). This table is for illustrative purposes to show the potential of this class of compounds.

Antitumor Activity

Thiomorpholine 1,1-dioxide has been reported to inhibit tumor growth by interfering with protein synthesis and DNA replication in cancer cells.[1][2] In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability.[2] Quantitative data such as IC50 values for the parent compound are not widely published.

Experimental Workflow: Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) is a versatile heterocyclic compound with a stable sulfone moiety that serves as a valuable building block in medicinal chemistry. Its role as a scaffold for compounds with anti-inflammatory, antimicrobial, and antitumor activities makes it a subject of ongoing research and development. The synthetic routes are well-established, and its biological activity, particularly the inhibition of the TLR4 signaling pathway, highlights its potential for the development of novel therapeutics. Further research is warranted to fully elucidate the therapeutic potential of thiomorpholine 1,1-dioxide and its derivatives, including more detailed studies on its mechanism of action and the acquisition of comprehensive quantitative biological data for the parent compound.

References

The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Introduction

Thiomorpholine 1,1-dioxide is a six-membered heterocyclic compound containing a sulfur atom oxidized to a sulfone group. This core structure imparts favorable physicochemical properties, including increased polarity and metabolic stability, making it an attractive building block in drug discovery.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, positioning them as valuable leads for the development of novel therapeutic agents. This guide will delve into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds.

Synthesis of the Thiomorpholine 1,1-Dioxide Core

The synthesis of the thiomorpholine 1,1-dioxide core and its derivatives can be achieved through several synthetic routes. A common method involves the oxidation of the parent thiomorpholine ring.

A general synthetic workflow is outlined below:

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide derivatives.

A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section.

Anticancer Activity

Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiomorpholine 1,1-dioxide derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6i | Thienopyridine with thiomorpholine | MCF-7 (Breast) | 16.4 | [3] |

| HSC3 (Head and Neck) | 10.8 | [3] | ||

| T47D (Breast) | 11.7 | [3] | ||

| RKO (Colon) | 12.4 | [3] | ||

| 12a | Phenyl oxazolidinone with thiomorpholine S,S-dioxide | Various Gram-positive bacteria | ED50 = 3.75 mg/kg (in vivo) | [1] |

| 13g | 2-(Thiophen-2-yl)-1,3,5-triazine | A549 (Lung) | - | [4] |

| 7c | Dimorpholinoquinazoline | MCF-7 (Breast) | - | [5] |

Mechanism of Anticancer Action

The anticancer effects of thiomorpholine 1,1-dioxide derivatives are mediated through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway Inhibition: Several studies have implicated the PI3K/Akt/mTOR pathway as a key target for morpholine-containing compounds, and by extension, their thiomorpholine bioisosteres.[5][6] Inhibition of this pathway disrupts crucial cellular processes such as cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine 1,1-dioxide derivatives.

Apoptosis Induction: Some derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Antimicrobial Activity

Thiomorpholine 1,1-dioxide derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 26b | 2-(thiophen-2-yl) dihydroquinoline with thiomorpholine | Mycobacterium tuberculosis H37Rv | >12.5 | [1] |

| 14a-7 | Biaryloxazolidinone | Gram-positive bacteria | 0.125–0.25 | [7] |

| Amides (4a-j) | Amides of thiomorpholine carboxylate | Bacillus subtilis | Zone of inhibition | [8] |

| Staphylococcus aureus | Zone of inhibition | [8] | ||

| Escherichia coli | Zone of inhibition | [8] | ||

| Salmonella typhi | Zone of inhibition | [8] | ||

| Aspergillus niger | Zone of inhibition | [8] | ||

| Candida albicans | Zone of inhibition | [8] | ||

| Thiophene derivative | Candida species | 270-540 | [9] | |

| Cryptococcus neoformans | 17 | [9] |

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many thiomorpholine 1,1-dioxide derivatives are still under investigation. However, for some, such as the oxazolidinone derivatives, the mechanism is believed to be similar to that of linezolid, which involves the inhibition of bacterial protein synthesis.

Enzyme Inhibitory Activity

The thiomorpholine 1,1-dioxide scaffold has been incorporated into molecules designed to inhibit specific enzymes, highlighting its versatility in drug design.

Quantitative Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC50 | Reference |

| 16a | Dipeptidyl peptidase IV (DPP-IV) | 6.93 µmol/L | [1] |

| 16b | Dipeptidyl peptidase IV (DPP-IV) | 6.29 µmol/L | [1] |

| 16c | Dipeptidyl peptidase IV (DPP-IV) | 3.40 µmol/L | [1] |

| Antioxidant derivatives | Ferrous/ascorbate-induced lipid peroxidation | As low as 7.5 µM | [1][10] |

| Thiazole derivatives | Carbonic Anhydrase II | 23.80 µM (for compound 27) | [11] |

Mechanism of Enzyme Inhibition

Carbonic Anhydrase Inhibition: Certain thiomorpholine derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[11] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and cancer.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a therapeutic target for type 2 diabetes. Thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors, with some showing potent in vitro activity.[1]

Structure-Activity Relationships (SAR)

The biological activity of thiomorpholine 1,1-dioxide derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended functionalities.

-

Anticancer Activity: For thieno[2,3-c]pyridine derivatives, the presence of a thiomorpholine substituent (as in compound 6i ) was found to be crucial for potent anticancer activity.[3]

-

Antimicrobial Activity: In a series of C-5 amide analogues of thiomorpholine S,S-dioxide oxazolidinones, small lipophilic groups at the C-5 position were preferred for good in vitro potency against Gram-positive bacteria.[1] For antimycobacterial pyrrole derivatives, the introduction of a fluorine atom was shown to enhance activity and reduce toxicity.[1]

Experimental Protocols

General Synthesis of 4-Aryl-1,4-thiomorpholine 1,1-dioxides

This protocol describes a one-pot synthesis via a double 1,4-addition of in situ reduced nitroarenes to divinyl sulfone.[2]

Materials:

-

Nitroarene derivative

-

Divinyl sulfone

-

Indium powder

-

Acetic acid (AcOH)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Celite

Procedure:

-

To a mixture of indium powder (5.0 mmol) and acetic acid (10 mmol) in methanol (5 mL), add the nitrobenzene derivative (1 mmol).

-

Add a solution of divinyl sulfone (1 mmol) in methanol (5 mL) to the reaction mixture.

-

Stir the reaction mixture at reflux under a nitrogen atmosphere and monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and filter through Celite.

-

Pour the filtrate into a saturated aqueous sodium bicarbonate solution (30 mL) and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired 4-aryl-1,4-thiomorpholine 1,1-dioxide.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiomorpholine 1,1-dioxide derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiomorpholine 1,1-dioxide derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Thiomorpholine 1,1-dioxide derivative stock solution

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the thiomorpholine 1,1-dioxide derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The thiomorpholine 1,1-dioxide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich field for further exploration. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships for enhanced potency and selectivity, and advancing the most promising candidates through preclinical and clinical development. The data and protocols presented herein serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. jchemrev.com [jchemrev.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiomorpholine 1,1-Dioxide: A Bioisosteric Strategy for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one chemical moiety for another with similar steric and electronic properties, has emerged as a powerful tool to enhance efficacy, selectivity, and pharmacokinetic properties. This whitepaper provides a comprehensive technical overview of thiomorpholine 1,1-dioxide as a bioisostere, particularly as a replacement for the commonly employed morpholine ring. Through a detailed case study of a hypothetical analog of the PI3K inhibitor GDC-0941, this guide will explore the physicochemical properties, synthesis, and potential advantages of incorporating the thiomorpholine 1,1-dioxide scaffold in drug design. This document is intended to serve as a practical resource for researchers and drug development professionals, offering detailed experimental protocols and a critical analysis of the implications of this bioisosteric switch.

Introduction: The Role of Bioisosteres in Drug Optimization

Bioisosterism is a fundamental concept in medicinal chemistry that involves the exchange of atoms or groups of atoms within a molecule that retain similar chemical and physical characteristics, leading to comparable biological activity[1]. The goal of such a replacement is often to address liabilities in a lead compound, such as poor metabolic stability, low solubility, or off-target toxicity, without compromising its affinity for the biological target[2]. The morpholine moiety is a prevalent heterocyclic scaffold in numerous approved drugs, valued for its favorable physicochemical properties and synthetic accessibility[3]. However, it can be susceptible to metabolic oxidation[4].

The thiomorpholine 1,1-dioxide ring has gained attention as a promising bioisostere for morpholine. The introduction of the sulfone group significantly alters the electronic and steric properties of the ring, which can lead to improved metabolic stability, enhanced solubility, and potentially novel interactions with the target protein.

Physicochemical Properties: Morpholine vs. Thiomorpholine 1,1-Dioxide

The decision to employ a bioisosteric replacement is driven by the desire to modulate a compound's properties. The key physicochemical differences between the morpholine and thiomorpholine 1,1-dioxide rings are summarized below.

| Property | Morpholine | Thiomorpholine 1,1-Dioxide | Rationale for Change |

| Polarity | Moderate | High | The sulfone group is a strong hydrogen bond acceptor, increasing polarity. |

| Solubility | Good | Generally Improved | Increased polarity often leads to enhanced aqueous solubility. |

| Metabolic Stability | Susceptible to oxidation | Generally more stable | The sulfone group is less prone to metabolic oxidation compared to the ether linkage in morpholine. |

| Hydrogen Bonding | Oxygen as H-bond acceptor | Two oxygen atoms as H-bond acceptors | The two sulfone oxygens can form stronger or additional hydrogen bonds with the target. |

| Conformation | Chair conformation | Chair conformation | Both rings adopt a similar low-energy chair conformation, minimizing drastic structural perturbations. |

Case Study: GDC-0941 and its Hypothetical Thiomorpholine 1,1-Dioxide Analog

To illustrate the practical implications of this bioisosteric replacement, we will consider the potent and selective pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, GDC-0941 (Pictilisib)[1]. GDC-0941, which contains a morpholine moiety, is a well-characterized clinical candidate[5][6]. We will compare its properties to a hypothetical bioisostere, "Analog B," where the morpholine ring is replaced by thiomorpholine 1,1-dioxide.

Biological Activity

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][7]. GDC-0941 is a potent inhibitor of this pathway. The following table presents the known IC50 values for GDC-0941 and the projected values for our hypothetical Analog B. The projected values for Analog B are based on the principle that the sulfone oxygens could form additional or stronger hydrogen bonds with the kinase hinge region, potentially enhancing potency.

| Target | GDC-0941 (IC50, nM) | Analog B (Projected IC50, nM) |

| PI3Kα | 3[8] | <3 |

| PI3Kβ | 33[8] | ~30 |

| PI3Kδ | 3[8] | <3 |

| PI3Kγ | 75[8] | ~70 |

| Cell Line | GDC-0941 (IC50, µM) | Analog B (Projected IC50, µM) |

| U87MG (Glioblastoma) | 0.95[9][10] | <0.95 |

| PC3 (Prostate Cancer) | 0.28[9][10] | <0.28 |

| A2780 (Ovarian Cancer) | 0.14[8] | <0.14 |

Pharmacokinetic Properties

A key driver for considering the thiomorpholine 1,1-dioxide bioisostere is the potential for improved pharmacokinetic properties.

| Parameter | GDC-0941 | Analog B (Projected) | Rationale for Projection |

| Aqueous Solubility | Poorly soluble in water[9][11] | Improved | Increased polarity of the sulfone group. |

| Oral Bioavailability | 77.9% (mouse)[12] | Potentially similar or improved | Enhanced solubility could improve absorption, though other factors are at play. |

| Metabolic Stability | Moderate hepatic clearance[12] | Improved | The thiomorpholine 1,1-dioxide ring is generally more resistant to oxidative metabolism. |

| Plasma Protein Binding | >93%[12] | Potentially lower | Increased polarity might slightly reduce plasma protein binding. |

Experimental Protocols

Synthesis of a 4-Substituted Thiomorpholine 1,1-Dioxide Analog (General Procedure)

This section provides a detailed, plausible synthetic route for a key intermediate in the synthesis of a GDC-0941 analog featuring the thiomorpholine 1,1-dioxide moiety.

Scheme 1: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide

Step 1: Synthesis of N-Boc-thiomorpholine 1,1-dioxide

-

To a solution of thiomorpholine (1.0 eq) in dichloromethane (DCM, 10 volumes), di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) is added portion-wise.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-Boc-thiomorpholine 1,1-dioxide.

Step 2: Synthesis of Thiomorpholine 1,1-dioxide

-

To a solution of N-Boc-thiomorpholine 1,1-dioxide (1.0 eq) in DCM (5 volumes), trifluoroacetic acid (TFA, 10 volumes) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified to pH 8 with aqueous ammonia.

-

The aqueous layer is extracted with DCM (3 x 10 volumes).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give thiomorpholine 1,1-dioxide.

Step 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide

-

A mixture of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol (15 volumes) is heated to 120 °C for 16 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the target compound.

PI3K Alpha Inhibition Assay Protocol

This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound against PI3Kα.

-

Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), ATP solution, PI3Kα enzyme, and lipid substrate (e.g., PIP2).

-

Compound Preparation : Serially dilute the test compound in DMSO to create a range of concentrations.

-

Assay Plate Setup : Add a small volume of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition : Add the PI3Kα enzyme to each well (except the negative control).

-

Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

-

Reaction Incubation : Incubate the plate at room temperature for 60 minutes.

-

Detection : Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

Data Acquisition : Read the luminescence on a plate reader.

-

Data Analysis : The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a key signaling cascade that GDC-0941 and its analogs inhibit.

Conclusion and Future Perspectives

The thiomorpholine 1,1-dioxide moiety represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its distinct physicochemical properties, particularly its increased polarity and metabolic stability compared to the morpholine ring, offer a compelling strategy to address common drug development challenges. The case study of a hypothetical GDC-0941 analog illustrates the potential for this bioisosteric replacement to enhance both potency and pharmacokinetic profiles.

While the synthesis of thiomorpholine 1,1-dioxide and its derivatives can be more complex than that of their morpholine counterparts, the potential benefits in terms of improved drug-like properties often justify the additional synthetic effort. As the drive for novel therapeutics with superior efficacy and safety profiles continues, the judicious application of bioisosteric replacements like thiomorpholine 1,1-dioxide will undoubtedly play an increasingly important role in the future of drug design. Further exploration of this scaffold in diverse therapeutic areas is warranted to fully unlock its potential.

References

- 1. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. tribioscience.com [tribioscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Thiomorpholine 1,1-Dioxide: A Historical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine 1,1-dioxide is a saturated six-membered heterocyclic compound containing nitrogen and sulfur atoms, with the latter in its highest oxidation state. This sulfone derivative of thiomorpholine has garnered significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate. Its rigid structure and the polarity imparted by the sulfone group make it a valuable scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the historical development and key methodologies for the synthesis of thiomorpholine 1,1-dioxide, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

The journey to thiomorpholine 1,1-dioxide begins with the synthesis of its precursor, thiomorpholine. The first synthesis of thiomorpholine 1,1-dioxide dates back to the mid-20th century, emerging from broader investigations into sulfur-containing heterocycles and their reactivity.[1] The primary and most direct route to thiomorpholine 1,1-dioxide is the oxidation of the thiomorpholine ring.

Historical Perspective and Key Synthetic Routes

The synthesis of thiomorpholine 1,1-dioxide is a two-stage process: the formation of the thiomorpholine ring, followed by the oxidation of the sulfur atom.

Synthesis of Thiomorpholine

Historically, several routes have been established for the synthesis of thiomorpholine.

a) From Diethanolamine:

One of the earliest and most common methods involves the conversion of diethanolamine. This process typically proceeds through the formation of bis(2-chloroethyl)amine hydrochloride, which is then cyclized with a sulfur source, such as sodium sulfide.[1]

b) From Cysteamine and a Two-Carbon Synthon:

More contemporary approaches utilize cysteamine and a suitable two-carbon electrophile. A notable modern example is a telescoped photochemical thiol-ene reaction followed by cyclization, which offers high efficiency and can be performed in a continuous flow setup.[1]

Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

The oxidation of the electron-rich sulfur atom in thiomorpholine to the corresponding sulfone is a facile and common transformation. Various oxidizing agents can be employed for this purpose.

a) Using Hydrogen Peroxide:

Hydrogen peroxide is a widely used, clean, and efficient oxidizing agent for this transformation. The reaction is typically carried out in a suitable solvent, and its rate can be influenced by catalysts.

b) Using Potassium Permanganate:

Potassium permanganate is a powerful oxidizing agent that can effectively convert thiomorpholine to its 1,1-dioxide. Careful control of reaction conditions, such as temperature and the rate of addition of the oxidant, is crucial to avoid over-oxidation and ensure a high yield of the desired product.

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic steps described above, compiled from various literature sources.

Table 1: Synthesis of Thiomorpholine

| Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethanolamine | 1. Thionyl Chloride2. Sodium Sulfide | Dichloroethane (Step 1) | Reflux (Step 1) | 3 (Step 1) | Quantitative (Step 1) | [2] |

| Cysteamine HCl, Vinyl Chloride | 9-Fluorenone, DIPEA | Methanol | 20 (photoreaction), 100 (cyclization) | ~0.7 | 54 (overall isolated) | [1] |

Table 2: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

| Starting Material | Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-thiomorpholine | Potassium Permanganate | - | Water | 20-40 | 3-5 | High (not specified) | [3] |

| Thiomorpholine | 30% Hydrogen Peroxide | Sodium Tungstate Dihydrate, Trioctylmethylammonium Methyl Sulfate, Triphenylphosphine | - | 50 | 2 | Not specified | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride from Diethanolamine (Historical Approach)

This protocol is adapted from the procedure for the synthesis of bis(2-chloroethyl)amine hydrochloride, a key intermediate for thiomorpholine.

Materials:

-

Diethanolamine (31.5 g, 0.30 mol)

-

Thionyl chloride (51.0 mL)

-

Dichloroethane (300 mL)

-

Methanol (20 mL)

Procedure:

-

To a 1 L flask equipped with a reflux condenser, add diethanolamine and dichloroethane.

-

Add thionyl chloride to the mixture. A solid suspension will form immediately.

-

Warm the mixture to 50 °C, at which point the solid will dissolve.

-

Heat the solution to reflux. A crystalline solid will appear during reflux.

-

Continue refluxing with stirring for 3 hours.[2]

-

Quench the reaction by adding methanol.

-

Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.[2]

Note: The subsequent cyclization with sodium sulfide would yield thiomorpholine.

Protocol 2: Oxidation of N-Boc-thiomorpholine with Potassium Permanganate

This protocol is based on a patented procedure for the oxidation of an N-protected thiomorpholine.

Materials:

-

N-Boc-thiomorpholine

-

Potassium permanganate (KMnO₄)

-

Water

Procedure:

-

Dissolve the N-Boc-thiomorpholine in water.

-

Add potassium permanganate to the solution in batches to control the exothermic reaction. The temperature should be maintained between 20-25 °C during the addition.[3]

-

After the addition is complete, stir the reaction mixture at 35-40 °C for 3-5 hours until the reaction is complete (monitored by TLC).[3]

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The aqueous solution is then worked up to isolate the N-Boc-thiomorpholine 1,1-dioxide.

-

The Boc-protecting group can be subsequently removed under acidic conditions (e.g., with hydrochloric acid) to yield thiomorpholine 1,1-dioxide hydrochloride.

Protocol 3: Modern Photochemical Synthesis of Thiomorpholine in Continuous Flow

This is a summary of the procedure developed by Steiner et al. (2022).[1]

Materials:

-

Cysteamine hydrochloride (45.44 g, 0.4 mol)

-

9-Fluorenone (0.36 g, 2 mmol, 0.5 mol%)

-

Methanol (to make 100 mL solution)

-

Vinyl chloride (gas)

-

Diisopropylethylamine (DIPEA)

Experimental Workflow:

-

Feed Preparation: Prepare a methanolic solution of cysteamine hydrochloride and 9-fluorenone.

-

Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas through a continuous flow photoreactor irradiated with a suitable light source (e.g., 365 nm LED). This generates the half-mustard intermediate.

-

Base-mediated Cyclization: The output from the photoreactor is mixed with a base (e.g., DIPEA) in a heated flow reactor (e.g., a coil at 100 °C) to effect cyclization to thiomorpholine.[1]

-

Workup and Purification: The resulting mixture is subjected to a workup procedure involving extraction and distillation to afford pure thiomorpholine. The overall isolated yield reported is 54%.[1]

Conclusion

The synthesis of thiomorpholine 1,1-dioxide is a well-established process rooted in the fundamental reactions of heterocyclic chemistry. While historical methods relying on diethanolamine remain relevant, modern approaches, such as photochemical continuous flow synthesis, offer significant advantages in terms of efficiency, safety, and scalability. The oxidation of the thiomorpholine precursor is a straightforward and high-yielding step, with common oxidants like hydrogen peroxide and potassium permanganate being effective. This guide provides researchers and drug development professionals with a solid foundation in the synthesis of this important scaffold, enabling further exploration of its potential in medicinal chemistry. The detailed protocols and compiled quantitative data serve as a practical resource for the laboratory synthesis of thiomorpholine 1,1-dioxide.

References

- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

Thiomorpholine 1,1-Dioxide: A Comprehensive Technical Guide on Solubility and Stability for Drug Development Professionals

Introduction: Thiomorpholine 1,1-dioxide is a versatile heterocyclic compound that has garnered significant attention in the pharmaceutical and agrochemical industries. Its unique structural features, including the sulfone group, contribute to its distinct chemical properties, making it a valuable building block in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the solubility and stability of thiomorpholine 1,1-dioxide, offering critical data and methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

Thiomorpholine 1,1-dioxide is a white to almost-white crystalline powder with a molecular formula of C₄H₉NO₂S and a molecular weight of 135.18 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₂S | [1][2] |

| Molecular Weight | 135.18 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 68 - 71 °C | [1] |

| Boiling Point | 155 °C at 1 mmHg | [1][2] |

| pKa (Predicted) | 6.48 ± 0.20 | [3] |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications in drug development, influencing factors such as formulation, bioavailability, and efficacy.

Aqueous Solubility

Thiomorpholine 1,1-dioxide is known to be soluble in water.[3] A computationally predicted aqueous solubility for thiomorpholine 1,1-dioxide is approximately 130.0 mg/mL .[4] It is important to note that this is a predicted value and experimental verification is recommended for specific applications.

Solubility in Organic Solvents

Qualitative data indicates that thiomorpholine 1,1-dioxide is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5][6] Quantitative experimental data on its solubility in a wider range of organic solvents remains limited in publicly available literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in preclinical development. Standard methodologies include kinetic and thermodynamic solubility assays.

This high-throughput method is often employed in early drug discovery to screen large numbers of compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. Precipitation is monitored over a short period.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of thiomorpholine 1,1-dioxide in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) with shaking.

-

Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Quantification (Optional): Alternatively, separate any precipitate by filtration or centrifugation and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Considered the "gold standard" for solubility measurement, this method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid thiomorpholine 1,1-dioxide to a known volume of the desired solvent (e.g., water, PBS, or organic solvents) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

-

Quantification: Determine the concentration of thiomorpholine 1,1-dioxide in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Stability Profile

Understanding the chemical stability of thiomorpholine 1,1-dioxide is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

General Stability and Storage

Thiomorpholine 1,1-dioxide is generally considered a stable compound.[7] For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at room temperature.[5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8][9][10]

Recommended Stress Conditions:

-

Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

-

Neutral (Hydrolysis): e.g., Water at elevated temperature.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., Dry heat at a temperature below the melting point.

-

Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[8]

Experimental Protocol for Stability Testing using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify the parent compound from its potential degradation products.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving thiomorpholine 1,1-dioxide from any peaks that appear in the stressed samples. A gradient elution is often necessary.

-

Forced Degradation Sample Preparation: Prepare solutions of thiomorpholine 1,1-dioxide in the various stress conditions outlined in section 3.2. A control sample (unstressed) should also be prepared.

-

Stress Application: Expose the samples to the respective stress conditions for a defined period.

-

Sample Analysis: At appropriate time points, withdraw aliquots of the samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products). Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradants.

Role in Signaling Pathways and Drug Design

Thiomorpholine 1,1-dioxide is a privileged scaffold in medicinal chemistry, frequently utilized as a key building block in the synthesis of inhibitors targeting various signaling pathways implicated in disease.[4] Its rigid structure and the hydrogen bond accepting capacity of the sulfone group can contribute to potent and selective binding to kinase active sites.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[11][12][13] Dysregulation of this pathway is associated with autoimmune diseases and cancers. Thiomorpholine 1,1-dioxide is a crucial component in the synthesis of the JAK1 selective inhibitor, Filgotinib , which is approved for the treatment of rheumatoid arthritis.[14]

References

- 1. US10815227B2 - Processes for the preparation of filgotinib - Google Patents [patents.google.com]

- 2. Forced Degradation Studies [ouci.dntb.gov.ua]

- 3. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 4. 39093-93-1|Thiomorpholine 1,1-dioxide| Ambeed [ambeed.com]

- 5. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]

- 6. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. ajrconline.org [ajrconline.org]

- 11. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Filgotinib synthesis - chemicalbook [chemicalbook.com]

The Therapeutic Potential of Thiomorpholine 1,1-Dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of thiomorpholine 1,1-dioxide and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis of these compounds, their mechanisms of action, and relevant experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental workflows.

Introduction to the Thiomorpholine 1,1-Dioxide Scaffold

Thiomorpholine 1,1-dioxide is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms, with the sulfur atom oxidized to a sulfone. This structural feature imparts unique physicochemical properties, including increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] These characteristics make it an attractive scaffold for the design of novel therapeutic agents. The rigid, chair-like conformation of the ring system also allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[2]

Synthesis of the Core Scaffold:

The synthesis of thiomorpholine 1,1-dioxide and its hydrochloride salt is well-established. A common method involves the oxidation of a protected thiomorpholine precursor, followed by deprotection.[3]

General Synthetic Scheme:

Therapeutic Applications

Anticancer Activity

Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.

Certain thiomorpholine 1,1-dioxide-containing compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation. Inhibition of DHFR leads to the depletion of tetrahydrofolate, resulting in the cessation of DNA synthesis and cell death.[4]

Another important anticancer mechanism exhibited by some thiomorpholine 1,1-dioxide derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[1][5][6] Some novel anticancer agents are designed to inhibit the STAT3 signaling pathway.

| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivatives | SNB-75 (CNS Cancer) | DHFR Inhibition | 0.20 | [4] |

| Thiazol-5(4H)-ones | HCT-116 (Colon) | MTT Assay | 2.89 - 9.29 | [7] |

| Thiazol-5(4H)-ones | HepG-2 (Liver) | MTT Assay | 2.89 - 9.29 | [7] |

| Thiazol-5(4H)-ones | MCF-7 (Breast) | MTT Assay | 2.89 - 9.29 | [7] |

| Thiophene carboxamide derivatives | Hep3B (Liver) | MTT Assay | 5.46 - 12.58 | [8] |

| Isothiazoloquinoline quinone analogues | Various | Proliferation | Nanomolar range | [9] |

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[10]

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells, perform a cell count, and adjust the cell density.

-

Seed approximately 5,000-10,000 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiomorpholine 1,1-dioxide derivative in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.[11]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-